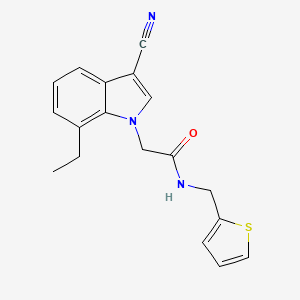
3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazoles, which have been extensively studied for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to act by inhibiting key enzymes and pathways involved in the growth and proliferation of cancer cells, as well as in the inflammatory and immune responses. It has also been shown to disrupt the cell membrane of certain microbes, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the immune response. It has also been shown to have antifungal and antiviral activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine in lab experiments is its potential therapeutic applications. It has shown promising results in various in vitro and in vivo studies. However, one of the limitations is the lack of information on its toxicity and safety profile, which needs to be further investigated.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine. One direction is to investigate its potential use as a chemotherapeutic agent in the treatment of cancer. Another direction is to study its potential use as an anti-inflammatory and immunomodulatory agent. Further studies are also needed to investigate its safety and toxicity profile, as well as its pharmacokinetics and pharmacodynamics. Additionally, more research is needed to explore its potential use as an antifungal and antiviral agent.
Conclusion:
In conclusion, 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method has been reported in the literature, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential in various fields.
Synthesemethoden
The synthesis of 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been reported in the literature. It involves the reaction of 4-methylbenzyl chloride with ethyl acetoacetate in the presence of sodium ethoxide to yield 3-(4-methylphenyl)-3-oxopropanoic acid ethyl ester. This intermediate is then reacted with phenylhydrazine in the presence of sodium acetate to yield the target compound.
Wissenschaftliche Forschungsanwendungen
3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been studied for its potential therapeutic applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. It has also been studied for its potential use as an antifungal and antiviral agent.
Eigenschaften
IUPAC Name |
1-[5-amino-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-7-10-15(11-8-13)17-20-18(19)22(21-17)16(23)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWJMLJYWWBDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5867976.png)

![2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5867992.png)
![methyl 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoate](/img/structure/B5868006.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5868008.png)

![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)


